(1S)-1-phenylpentan-1-ol physical and chemical properties
(1S)-1-phenylpentan-1-ol physical and chemical properties
An In-Depth Technical Guide to (1S)-1-Phenylpentan-1-ol: Properties, Synthesis, and Applications
Introduction
(1S)-1-Phenylpentan-1-ol is a chiral secondary alcohol that serves as a crucial building block in synthetic organic chemistry and drug development. Its structure, featuring a stereocenter at the carbinol carbon, a phenyl ring, and a pentyl chain, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its synthesis, reactivity, and applications. The racemic form of this compound, known as Fenipentol, has been identified as an orally active choleretic agent, stimulating pancreatic and biliary secretions, which underscores the pharmacological relevance of this molecular scaffold.[1] Understanding the specific properties of the (1S)-enantiomer is critical for researchers engaged in the stereoselective synthesis of complex molecules and novel therapeutic agents.
Part 1: Physicochemical and Stereochemical Properties
The distinct physical characteristics of (1S)-1-phenylpentan-1-ol are fundamental to its handling, purification, and reaction setup. These properties are dictated by its molecular structure, which balances a non-polar hydrocarbon framework with a polar hydroxyl group.
Quantitative Physical Data
The key physical properties of 1-phenylpentan-1-ol are summarized below. It exists as a colorless to pale yellow liquid at room temperature with a relatively high boiling point, suitable for purification by vacuum distillation.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O | [2][4][5][6] |
| Molecular Weight | 164.24 g/mol | [4][6] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2][3] |
| Melting Point | < 25 °C | [1] |
| Boiling Point | 137 °C (at 2 mmHg) | [1][5] |
| Density | ~0.960 g/cm³ | [1][5] |
| Refractive Index (n²⁰/D) | 1.5080 | [1][5] |
| pKa (predicted) | 14.43 ± 0.20 | [1] |
| Vapor Pressure | 0.0156 mmHg (at 25 °C) | [1] |
Solubility Profile
The solubility of (1S)-1-phenylpentan-1-ol is a direct consequence of its amphiphilic nature.
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Polar Solvents: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, affording some degree of solubility in polar solvents like water.[3] However, this is limited.
-
Non-Polar Solvents: The large non-polar components, the phenyl ring and the n-butyl chain, dominate the molecule's character, making it readily soluble in non-polar organic solvents such as hexane, benzene, and other hydrocarbons.[3]
This dual solubility character is a key consideration for its use in biphasic reaction systems and for extraction and purification protocols.[3]
Stereochemistry
The "(1S)" designation in (1S)-1-phenylpentan-1-ol is crucial. It specifies the absolute configuration at the C1 carbon, the stereogenic center. In drug development, isolating a single enantiomer is often essential, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The ability to synthesize or resolve the (1S)-enantiomer allows for the development of more specific and effective active pharmaceutical ingredients (APIs).
Part 2: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of (1S)-1-phenylpentan-1-ol. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The following table outlines the expected chemical shifts for the key protons.
| Assignment | Protons | Chemical Shift (ppm) |
| A, B, C | Aromatic (C₆H₅) | 7.21 - 7.32 |
| D | Methine (CH-OH) | ~4.55 |
| E | Hydroxyl (OH) | ~2.60 |
| F, G, J, K, L | Alkyl Chain (CH₂)₄ | 1.19 - 1.73 |
| M | Terminal Methyl (CH₃) | ~0.86 |
| Source: Based on data from ChemicalBook for the racemic compound in CDCl₃.[7] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), 1-phenylpentan-1-ol typically exhibits a molecular ion peak (M⁺) and characteristic fragment ions.
| m/z | Ion | Significance |
| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |
| 107 | [C₇H₇O]⁺ | Benzylic fragment [C₆H₅CHOH]⁺, often the base peak |
| 79 | [C₆H₇]⁺ | Phenyl fragment derivative |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| Source: Based on data from ChemicalBook and PubChem.[6][7] |
Analytical Workflow
The quality control and characterization of a synthesized batch of (1S)-1-phenylpentan-1-ol would follow a structured analytical workflow to ensure chemical and enantiomeric purity.
Caption: Standard analytical workflow for compound validation.
Part 3: Synthesis and Reactivity
Asymmetric Synthesis via Grignard Reaction
One of the most common and versatile methods for synthesizing 1-phenyl-1-pentanol is through the Grignard reaction.[3] This involves the nucleophilic addition of a phenylmagnesium halide to valeraldehyde. To achieve the desired (1S) stereochemistry, this reaction can be adapted using chiral ligands or auxiliaries. Below is a representative protocol for the racemic synthesis, which serves as the basis for more complex asymmetric variations.
Experimental Protocol: Synthesis of 1-Phenylpentan-1-ol
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether via the dropping funnel to the stirred magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to reflux for 30-60 minutes until most of the magnesium is consumed. Cool the resulting phenylmagnesium bromide solution to 0 °C.
-
-
Nucleophilic Addition:
-
Dissolve valeraldehyde in anhydrous diethyl ether and add it dropwise to the chilled Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Quenching:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield 1-phenylpentan-1-ol as a clear liquid.
-
Causality Note: The use of anhydrous solvents is critical because Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and reduce the yield. The NH₄Cl quench provides a mild acidic proton source to protonate the intermediate alkoxide without causing side reactions like dehydration.
Caption: Workflow for the Grignard synthesis of 1-phenylpentan-1-ol.
Chemical Reactivity
The reactivity of (1S)-1-phenylpentan-1-ol is dominated by its secondary alcohol functional group.
-
Oxidation: It can be oxidized to the corresponding ketone, 1-phenyl-1-pentanone, using a variety of reagents (e.g., PCC, Swern oxidation).
-
Esterification: Reaction with carboxylic acids or acyl chlorides yields esters.
-
Dehydration: Acid-catalyzed dehydration leads to the formation of alkenes, primarily 1-phenyl-1-pentene.
-
Substitution: The hydroxyl group can be converted to a better leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.
Part 4: Applications in Research and Drug Development
(1S)-1-phenylpentan-1-ol is not just a simple alcohol; it is a valuable chiral intermediate.
-
Pharmaceutical Intermediate: Its primary application is as a precursor in the synthesis of more complex molecules, including potential APIs.[3] The racemic form, Fenipentol, is a known choleretic agent, suggesting that derivatives based on this scaffold could have activity related to the digestive or biliary systems.[1]
-
Chiral Building Block: In modern drug design, enantiopure compounds are paramount. The (1S)-configuration provides a defined three-dimensional starting point for building complex molecular architectures where stereochemistry is critical for biological activity. The amine analogue, 1-phenylpentan-1-amine, is noted for its use in developing chiral materials, highlighting the value of this chiral core.[8]
-
Fragrance and Materials Science: While less common, its structural similarity to other aromatic alcohols suggests potential use in the fragrance industry.[3] Furthermore, related structures like 1-phenyl-1-cyclopentanol are used as polymer additives and UV stabilizers, indicating a potential for derivatives of 1-phenylpentan-1-ol in materials science.[9]
Part 5: Safety, Handling, and Storage
Proper handling of (1S)-1-phenylpentan-1-ol is essential to ensure laboratory safety. It is classified as a combustible liquid and an irritant.
GHS Hazard Information
| Hazard Code | Hazard Statement | Classification |
| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 |
| H315 | Causes skin irritation | Skin Irritation, Cat. 2 |
| H319 / H318 | Causes serious eye irritation / damage | Eye Irritation, Cat. 2 / Eye Damage, Cat. 1 |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Cat. 4 |
| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |
| H400 | Very toxic to aquatic life | Aquatic Acute, Cat. 1 |
| Source: Consolidated from multiple Safety Data Sheets.[4][6][10] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
PPE: Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[11] Use explosion-proof equipment.
-
Handling Practices: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[11]
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11]
Conclusion
(1S)-1-Phenylpentan-1-ol is a valuable chiral alcohol with well-defined physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is rooted in its specific stereochemistry and the reactivity of its hydroxyl group. For researchers in drug discovery and materials science, this compound represents a key building block for creating novel, high-value molecules. Adherence to strict safety and handling protocols is mandatory to mitigate the associated risks. This guide serves as a foundational resource for the informed use of (1S)-1-phenylpentan-1-ol in a research and development setting.
References
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Solubility of Things. (n.d.). 1-Phenyl-1-pentanol. Retrieved from [Link]
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PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 10). 1-Phenylpentan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). fenipentol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
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Molbase. (2025, May 20). 1-phenyl-1-pentanol. Retrieved from [Link]
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PubChem. (n.d.). Fenipentol. National Center for Biotechnology Information. Retrieved from [Link]
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Sagechem. (n.d.). Exploring Applications of 1-Phenyl-1-Cyclopentanol in Polymer Additives & Material Science. Retrieved from [Link]
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